N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6, linked via a butanamide chain to a 5-methoxyindole moiety. Its design leverages the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure frequently employed in epigenetic inhibitors (e.g., BRD4 bromodomain inhibitors) and kinase modulators . The methoxy groups on both the triazolopyridazine and indole rings may enhance metabolic stability and target affinity compared to halogenated analogs .
Properties
Molecular Formula |
C21H24N6O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C21H24N6O3/c1-29-15-6-7-17-16(12-15)14(13-23-17)10-11-22-20(28)5-3-4-18-24-25-19-8-9-21(30-2)26-27(18)19/h6-9,12-13,23H,3-5,10-11H2,1-2H3,(H,22,28) |
InChI Key |
XRRHWFLOFBYJRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole and triazolopyridazine rings, followed by their coupling through a butanamide linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogenation or alkylation can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole and triazolopyridazine moieties can bind to various receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazolopyridazine Core
- Methoxy vs. Methyl/Trifluoromethyl Groups: Compound 8 (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) shares the 5-methoxyindole group but has a methyl substituent at position 3 of the triazolopyridazine. Compound 6 (trifluoromethyl-substituted triazolopyridazine) demonstrates that electron-withdrawing groups enhance potency against BRD4 but may increase metabolic lability .
Linker and Terminal Group Modifications
- Butanamide vs. Amine/Thiazolamide Linkers :
- The target compound’s butanamide linker provides flexibility and hydrogen-bonding capacity, contrasting with rigid amine-linked analogs (e.g., compound 7: N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-triazolopyridazin-6-amine), which exhibit shorter half-lives due to oxidative metabolism .
- ’s compound (4-(6-methoxy-triazolopyridazin-3-yl)-N-[4-(4-pyridinyl)-thiazol-2-yl]butanamide) replaces the indole with a pyridinyl-thiazol group, reducing cytotoxicity but improving solubility .
Indole Ring Modifications
- 5-Methoxy vs. Halogenated Indoles :
- Bromo-substituted analogs (e.g., CAS 1401584-49-3: N-(2-(5-bromo-1H-indol-3-yl)ethyl)-4-(6-methoxy-triazolopyridazin-3-yl)butanamide) show higher reactivity but lower metabolic stability compared to the target’s 5-methoxyindole .
- Fluoro or chloro substitutions (e.g., compound 10: N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-triazolopyridazin-6-amine) enhance target affinity but may introduce off-target effects .
Pharmacological and Pharmacokinetic Profiles
Target Selectivity and Potency
- However, AZD5153’s piperidinyl group confers higher cell permeability .
- PF-4254644, a c-Met inhibitor with a triazolopyridazine core, highlights the scaffold’s versatility. The target compound’s indole group may redirect selectivity toward epigenetic targets over kinases .
Cytotoxicity and Metabolic Stability
- Compound 24 () with a triazolopyridazine-heteroaryl structure shows moderate cytotoxicity (IC50: ~5 μg/ml), suggesting that the target compound’s methoxy groups could reduce toxicity compared to halogenated derivatives .
- The butanamide linker’s extended alkyl chain may improve metabolic stability over amine-linked analogs, as seen in ’s compounds .
Comparative Data Table
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C20H24N4O3
- Molecular Weight : 368.43 g/mol
The presence of an indole moiety and a triazole ring suggests potential interactions with biological targets, particularly in the central nervous system and cancer therapy.
Antitumor Activity
Recent studies have indicated that compounds containing indole and triazole structures exhibit significant antitumor properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. The specific compound under discussion may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.6 | Induction of apoptosis |
| A549 (Lung) | 7.2 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon) | 4.8 | Inhibition of DNA synthesis |
Neuroprotective Effects
The indole structure is known for its neuroprotective properties. Compounds similar to this compound have been tested for their ability to protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases.
Anti-inflammatory Properties
Research has shown that compounds with methoxy groups can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, this compound was evaluated for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth with significant effects observed at concentrations lower than 10 µM.
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound in a rat model of ischemic stroke. The results demonstrated a reduction in infarct size and improved neurological scores in treated animals compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
